[(Z)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea
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Overview
Description
The compound with the identifier [(Z)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea carbazochrome . Carbazochrome is an antihemorrhagic agent, which means it helps to stop bleeding by promoting the aggregation and adhesion of platelets to form a platelet plug . This compound is used in various medical applications to control bleeding during surgeries and to treat conditions like hemorrhoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carbazochrome involves the synthesis of its precursor, adrenochrome, followed by the formation of the semicarbazone derivative. The synthetic route typically includes the oxidation of epinephrine to form adrenochrome, which is then reacted with semicarbazide to yield carbazochrome .
Industrial Production Methods
Industrial production of carbazochrome follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbazochrome undergoes various chemical reactions, including:
Oxidation: The precursor, adrenochrome, is formed through the oxidation of epinephrine.
Substitution: The formation of carbazochrome involves a substitution reaction where semicarbazide reacts with adrenochrome.
Common Reagents and Conditions
Oxidation: Epinephrine is oxidized using oxidizing agents like silver oxide or potassium ferricyanide.
Substitution: Semicarbazide is used in the presence of an acid catalyst to form carbazochrome from adrenochrome.
Major Products
The major product of these reactions is carbazochrome itself, which is obtained in high purity through careful control of reaction conditions and purification processes .
Scientific Research Applications
Carbazochrome has a wide range of applications in scientific research, including:
Mechanism of Action
Carbazochrome exerts its effects by interacting with α-adrenoreceptors on the surface of platelets. This interaction initiates the PLC IP3/DAG pathway, leading to an increase in intracellular calcium concentration. The elevated calcium levels activate various enzymes and pathways that promote platelet aggregation and adhesion, ultimately forming a platelet plug to stop bleeding .
Comparison with Similar Compounds
Carbazochrome is unique in its specific mechanism of action and its effectiveness as an antihemorrhagic agent. Similar compounds include:
Adrenochrome: The precursor to carbazochrome, which also has hemostatic properties.
Tranexamic Acid: An antifibrinolytic agent that prevents the breakdown of blood clots.
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism to tranexamic acid.
These compounds share some similarities in their hemostatic effects but differ in their specific mechanisms and applications.
Properties
IUPAC Name |
[(Z)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,16H,4H2,1H3,(H3,11,13,17)/b12-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXCZNVKFKNLPR-SDQBBNPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=NNC(=O)N)C(=O)C=C21)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C2=C/C(=N/NC(=O)N)/C(=O)C=C21)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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